molecular formula C9H5BrF4O2 B12080633 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid

Katalognummer: B12080633
Molekulargewicht: 301.03 g/mol
InChI-Schlüssel: FMDZDKLEPNCZBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-(trifluoromethyl)benzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation reaction to attach the acetic acid moiety. The reaction conditions often involve the use of strong acids like aluminum chloride (AlCl₃) as a catalyst and solvents such as dichloromethane (CH₂Cl₂).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of 5-Amino-2-fluoro-3-(trifluoromethyl)phenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-fluoro-3-methylphenylacetic acid
  • 5-Bromo-2-chloro-3-(trifluoromethyl)phenylacetic acid
  • 5-Bromo-2-fluoro-3-(difluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

Molekularformel

C9H5BrF4O2

Molekulargewicht

301.03 g/mol

IUPAC-Name

2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H5BrF4O2/c10-5-1-4(2-7(15)16)8(11)6(3-5)9(12,13)14/h1,3H,2H2,(H,15,16)

InChI-Schlüssel

FMDZDKLEPNCZBC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CC(=O)O)F)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.